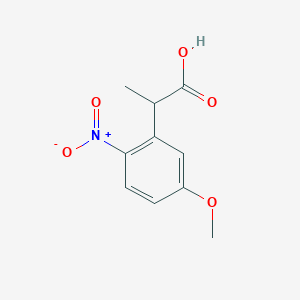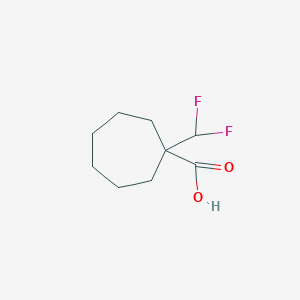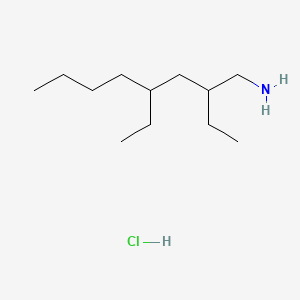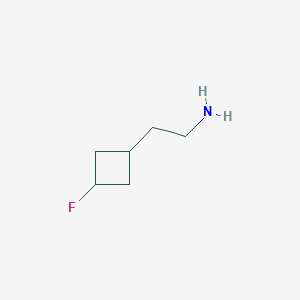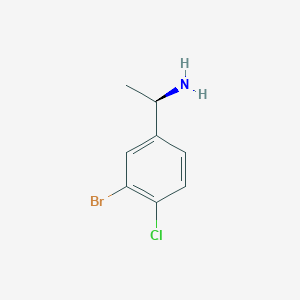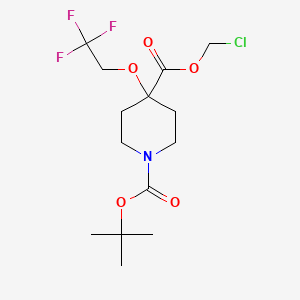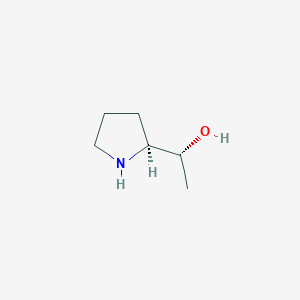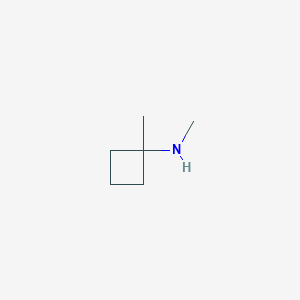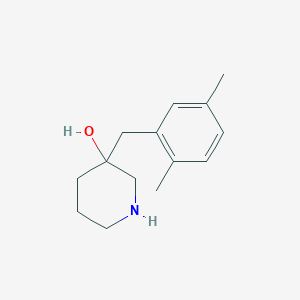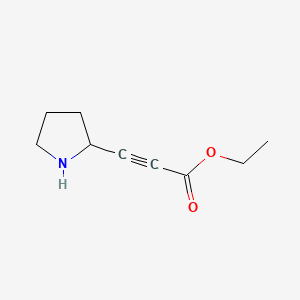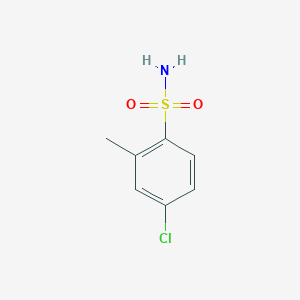
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and research. It is characterized by its molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound is particularly noted for its role in inhibiting the reuptake of monoamines, such as dopamine and norepinephrine, which are crucial neurotransmitters in the regulation of mood and behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with benzophenone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of monoamine reuptake. By blocking the reuptake of neurotransmitters like dopamine and norepinephrine, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of certain antidepressants and is crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: This compound shares a similar piperazine structure but differs in its functional groups and overall molecular structure.
Piperazine-2-one: Another related compound with a piperazine core, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to effectively inhibit monoamine reuptake. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C18H21ClN2O |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
Clé InChI |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


